
Decane-1-sulfonic acid
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Overview
Description
These compounds are characterized by the presence of a sulfonic acid group, which has the general structure RS(=O)₂OH, where R is not a hydrogen atom . Decylsulfonic acid has the molecular formula C₁₀H₂₂O₃S and a molecular weight of 222.345 g/mol . It is a small molecule that is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decylsulfonic acid can be synthesized through the sulfonation of decane. The process involves the reaction of decane with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In industrial settings, decylsulfonic acid is produced using continuous sulfonation processes. These processes involve the use of a sulfonation reactor where decane is continuously fed and reacted with sulfur trioxide. The reaction mixture is then neutralized with a base such as sodium hydroxide to yield the sodium salt of decylsulfonic acid, which can be further acidified to obtain the free acid form.
Chemical Reactions Analysis
Types of Reactions: Decylsulfonic acid undergoes various chemical reactions, including:
Oxidation: Decylsulfonic acid can be oxidized to form decylsulfonate esters.
Reduction: Reduction of decylsulfonic acid can yield decyl alcohol.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Decylsulfonate esters.
Reduction: Decyl alcohol.
Substitution: Various substituted decyl derivatives.
Scientific Research Applications
Decylsulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: Decylsulfonic acid is used in the study of membrane proteins and as a detergent in cell lysis buffers.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Mechanism of Action
The mechanism of action of decylsulfonic acid involves its interaction with molecular targets such as proteins and lipids. The sulfonic acid group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to changes in protein structure and function. In biological membranes, decylsulfonic acid can disrupt lipid bilayers, leading to increased membrane permeability and cell lysis .
Comparison with Similar Compounds
Decylsulfonic acid is similar to other organosulfonic acids such as:
- Methanesulfonic acid
- Ethanesulfonic acid
- Butanesulfonic acid
Uniqueness: Decylsulfonic acid is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain sulfonic acids. This longer chain length enhances its surfactant properties and makes it more effective in applications requiring strong emulsifying and detergent capabilities .
Properties
CAS No. |
20283-21-0 |
---|---|
Molecular Formula |
C10H22O3S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
decane-1-sulfonic acid |
InChI |
InChI=1S/C10H22O3S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H,11,12,13) |
InChI Key |
KVGOXGQSTGQXDD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)O |
Appearance |
Solid powder |
20283-21-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decylsulfonic acid; Decane-1-sulfonic acid. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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